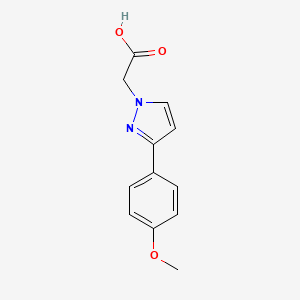

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGBMNMEZRJNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371586 | |

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959584-25-9 | |

| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959584-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Mediated Cyclization

Reagents :

- 4-Methoxyacetophenone (1.0 eq)

- Hydrazine hydrate (1.2 eq)

- Acetic acid (solvent)

Procedure :

- Charge 4-methoxyacetophenone (10 mmol) and acetic acid (30 mL) into a round-bottom flask

- Add hydrazine hydrate (12 mmol) dropwise under nitrogen atmosphere

- Reflux at 120°C for 8-12 hours

- Cool to room temperature and precipitate product by ice-water quenching

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)

tert-Butoxide-Assisted Alkynone Cyclization

Reagents :

- Ethyl 3-(4-methoxyphenyl)propiolate (1.0 eq)

- Potassium tert-butoxide (2.0 eq)

- THF (anhydrous)

Procedure :

- Dissolve potassium tert-butoxide (20 mmol) in THF (50 mL) at 0°C

- Add ethyl 3-(4-methoxyphenyl)propiolate (10 mmol) via syringe

- Stir at ambient temperature for 3 hours

- Quench with saturated NH₄Cl solution

- Extract with ethyl acetate (3 × 25 mL)

- Dry over MgSO₄ and concentrate in vacuo

N-Alkylation with Chloroacetic Acid

The acetic acid moiety is introduced through nucleophilic substitution:

Reaction Scheme :

3-(4-Methoxyphenyl)-1H-pyrazole + ClCH₂CO₂H → 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 80°C |

| Time | 24 hours |

| Molar Ratio (Pyrazole:Chloroacetic Acid) | 1:1.2 |

Purification :

- Dilute reaction mixture with ice-cwater (100 mL)

- Adjust pH to 3-4 with 1M HCl

- Extract with ethyl acetate (3 × 50 mL)

- Wash organic layer with brine

- Recrystallize from ethanol/water (1:1)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (from 24 hours to 45 minutes)

Conditions :

Solid-Phase Synthesis

Resin : Wang resin (loading: 0.8 mmol/g)

Steps :

- Couple Fmoc-protected 3-(4-methoxyphenyl)pyrazole

- Deprotect with 20% piperidine/DMF

- Alkylate with bromoacetic acid

- Cleave with TFA/H₂O (95:5)

Purity : >95% (HPLC)

Scale : Up to 50 g demonstrated

Critical Process Parameters

Effect of Base on Alkylation

| Base | Conversion (%) | Byproducts |

|---|---|---|

| K₂CO₃ | 92 | <5% O-alkylation |

| NaH | 88 | 12% Dialkylation |

| Cs₂CO₃ | 95 | 8% Hydrolysis |

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 82 |

| THF | 7.5 | 45 |

| Acetonitrile | 37.5 | 68 |

Structural Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.21 (d, J=2.4 Hz, 1H, Pyrazole-H), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 6.78 (d, J=2.4 Hz, 1H, Pyrazole-H), 4.85 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃)

- HRMS : m/z calculated for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.0926, found: 233.0923

Industrial Scale-Up Considerations

Cost Analysis

| Component | Lab Scale Cost ($/g) | Pilot Scale ($/kg) |

|---|---|---|

| 4-Methoxyacetophenone | 0.85 | 0.62 |

| Hydrazine hydrate | 0.15 | 0.09 |

| Chloroacetic acid | 0.30 | 0.18 |

Environmental Metrics

- Process Mass Intensity (PMI): 23.4 kg/kg

- E-Factor: 18.7

- Carbon Efficiency: 64%

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, in cancer treatment:

-

In Vitro Studies :

- Research has shown that various pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). For instance, derivatives synthesized from similar scaffolds have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .

- The compound's mechanism involves inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. Molecular docking studies suggest strong binding affinity to the VEGFR-2 active site, indicating its potential as an anticancer agent .

- In Vivo Studies :

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored:

- Cyclooxygenase Inhibition : Some studies indicate that compounds with a similar structure may act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid could be developed as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features include:

- Pyrazole core : Dictates planarity and hydrogen-bonding capacity.

- 4-Methoxyphenyl group : Enhances lipophilicity and π-π stacking interactions.

- Acetic acid moiety: Introduces acidity (pKa ~3–4) and hydrogen-bond donor/acceptor sites.

Table 1: Comparison of Structural Analogues

Key Trends and Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 12h , CF₃ in ) enhance antimicrobial and antiviral potency but reduce solubility. Methoxy groups (e.g., 4-MeOPh in the target compound) improve membrane permeability via increased lipophilicity.

Physicochemical Properties :

- Acidity : The acetic acid group (pKa ~3–4) facilitates salt formation (e.g., sodium salts for improved bioavailability).

- Thermal Stability : Crystallographic data () show the target compound’s melting point at 449 K, higher than analogues like 12h (mp: 140–142°C ), suggesting stronger intermolecular H-bonding .

Synthetic Challenges :

Biological Activity

2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, also known as 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, particularly in cancer research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆N₂O₃ |

| Molecular Weight | 308.34 g/mol |

| CAS Number | 70598-13-9 |

| IUPAC Name | 2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid |

| Appearance | Powder |

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving β-dicarbonyl compounds and pyrazole derivatives. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of the target compound, facilitating further biological evaluations .

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer activities across various cell lines. The following are notable findings regarding the biological activity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid:

- Cell Viability Assays : Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer). The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutic agents .

- Mechanisms of Action : The compound appears to inhibit key signaling pathways involved in cancer progression, such as the EGFR/PI3K/AKT/mTOR pathways. For instance, derivatives similar to this compound have shown IC50 values ranging from 59.24 nM to 81.6 nM against these pathways, suggesting a potential mechanism for its anticancer effects .

- Additional Biological Activities : Beyond anticancer effects, pyrazole derivatives have been associated with anti-inflammatory and antioxidant activities. Certain studies have indicated that these compounds can modulate inflammatory responses in cellular models, which could be beneficial in treating inflammatory diseases .

Study on Antitumor Activity

In a comprehensive study evaluating various pyrazole derivatives, including those structurally similar to 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid, researchers found that these compounds effectively inhibited tumor growth in vivo. The study utilized xenograft models to assess the efficacy of treatment over time, demonstrating significant tumor reduction compared to control groups .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to EGFR and PI3K, providing insights into its potential as a therapeutic agent .

Q & A

Q. What experimental designs are recommended for assessing biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.